myo-Inositol 1,2,3-trisfosfato

Descripción general

Descripción

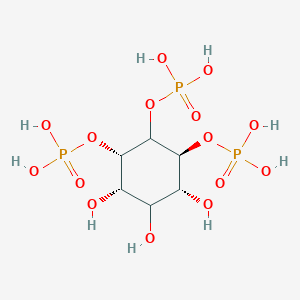

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, also known as [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Señalización Celular y Funciones de Segundo Mensajero

- Potencial Terapéutico: El bloqueo de la vía de señalización 5PP-InsP5/InsP8 mediante la inhibición de su biosíntesis muestra promesa en estudios preclínicos, particularmente para trastornos metabólicos .

Quelación del Hierro y Propiedades Antioxidantes

- Papel en el Transporte de Hierro: El myo-inositol 1,2,3-trisfosfato inhibe la formación de radicales hidroxilo catalizada por hierro. Actúa como un quelante intracelular de hierro involucrado en el transporte de hierro .

- Actividad antioxidante: Los antioxidantes naturales de fosfato de myo-inositol que contienen el motivo 1,2,3-trisfosfato pueden unirse a los iones Fe3+, contribuyendo a los mecanismos de defensa antioxidante .

Actividad Siderófora

- Interacción con Pseudomonas aeruginosa: El this compound promueve la absorción de hierro en Pseudomonas aeruginosa, similar al hexakisfosfato de myo-inositol (ácido fítico) .

Señalización de Calcio y Procesos Celulares

- Liberación de Calcio: El this compound participa en la señalización del calcio. Se une a su receptor, un canal de Ca2+ en el retículo endoplásmico, lo que lleva a la liberación de Ca2+. Este proceso controla varias funciones celulares y fisiológicas, incluida la división celular, la apoptosis y la memoria .

Metabolismo y Regulación de la Biosíntesis

- Reciclaje de Inositol: El this compound es parte de la síntesis cíclica e hidrólisis de fosfatidilinositol. Contribuye al reciclaje de inositol-1,4,5-trisfosfato (InsP3) e inositol-1,4-bisfosfato (InsP2) .

Mecanismo De Acción

Target of Action

Myo-Inositol 1,2,3-trisphosphate primarily targets the inositol phosphate kinases . These kinases play a crucial role in regulating the phosphorous flux towards phytate synthesis . Additionally, it has been found to bind Fe3+ in an unstable penta-axial conformation .

Mode of Action

Myo-Inositol 1,2,3-trisphosphate interacts with its targets by binding to them. It binds Fe3+ in an unstable penta-axial conformation . This interaction leads to changes in the biochemical pathways involved in iron transport and phosphorous flux .

Biochemical Pathways

The compound plays a significant role in the metabolic shuttling of phosphorous from myo-inositol phosphate synthase (MIPS) to myo-inositol 1, 3, 4, 5, 6 pentakisphosphate 2-kinase (IPK1). This process is tightly regulated as most of the intermediates compete for common substrates and cofactors like Mg2+ and ADP . Myo-Inositol 1,2,3-trisphosphate is a key metabolic nodal point for both lipid-dependent and lipid-independent pathways .

Pharmacokinetics

It is known that the compound exerts its biological effects by increasing tissue oxygenation . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The action of Myo-Inositol 1,2,3-trisphosphate results in the inhibition of iron-catalysed hydroxyl radical formation . It has been proposed as an intracellular iron chelator involved in iron transport . Additionally, it plays a significant role in regulating the phosphorous flux towards phytate synthesis .

Actividad Biológica

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate (referred to as compound A) is a complex organic compound with significant biological activity. Its unique structure includes multiple hydroxyl and phosphono groups that contribute to its interactions in biological systems. This article explores the biological activity of compound A, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The molecular formula for compound A is , and it features a cyclohexane ring with hydroxyl and diphosphonate substituents. The stereochemistry of the compound is critical for its biological function.

Biological Activity Overview

- Mechanism of Action :

- Compound A exhibits activity primarily through its interaction with phosphate transporters and enzymes involved in metabolic pathways. It may act as a phosphate donor or inhibitor in various biochemical reactions.

- Pharmacological Effects :

- Antioxidant Activity : Studies indicate that compound A can scavenge free radicals and reduce oxidative stress in cellular models.

- Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphatases, which play crucial roles in signal transduction pathways.

- Cell Proliferation : In vitro studies have demonstrated that compound A can modulate cell growth and differentiation in various cell lines.

Case Studies

- Study 1 : In a study examining the effects of compound A on cancer cell lines, it was found to inhibit proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM for MCF-7 breast cancer cells.

- Study 2 : Another investigation focused on the neuroprotective properties of compound A in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations ranging from 10 to 50 µM.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 396.14 g/mol |

| Solubility | Soluble in water |

| IC50 (MCF-7) | 25 µM |

| Neuroprotective Effect | Significant at 10-50 µM |

Biochemical Interactions

Compound A interacts with various biomolecules:

- Protein Kinases : Inhibition studies suggest that compound A can bind to ATP-binding sites on kinases, preventing phosphorylation events critical for cellular signaling.

- Phosphate Transporters : The diphosphonate groups enhance its affinity for phosphate transporters, facilitating cellular uptake and influencing metabolic processes.

Propiedades

IUPAC Name |

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-LXOASSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432716 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311140-98-3 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the structure of myo-inositol 1,2,3-trisphosphate unique in terms of iron binding and antioxidant activity?

A1: Myo-inositol 1,2,3-trisphosphate demonstrates a unique interaction with iron, completely inhibiting iron-catalyzed hydroxyl radical formation. This antioxidant property is attributed to the specific arrangement of phosphate groups on the inositol ring. Studies have shown that the equatorial-axial-equatorial conformation of the phosphate groups in myo-inositol 1,2,3-trisphosphate is crucial for this inhibitory effect [, , , ].

Q2: How does iron binding affect the conformation of myo-inositol 1,2,3-trisphosphate?

A2: While myo-inositol 1,2,3-trisphosphate typically exists in a chair conformation, binding to iron (Fe3+) induces a shift to the less stable penta-axial conformation. This conformational change is believed to be essential for the strong chelation of iron and its subsequent "safe" transport within the cell, preventing the generation of harmful hydroxyl radicals [, ].

Q3: What are the key intermediates identified in the dephosphorylation pathway of phytic acid involving myo-inositol 1,2,3-trisphosphate?

A3: Research on phytic acid dephosphorylation by rice bran acid phosphatase identified myo-inositol 1,2,3-trisphosphate as a key intermediate in the pathway. Other intermediates include myo-inositol pentakisphosphates, tetrakisphosphates, bisphosphates, and monophosphates. This suggests a sequential dephosphorylation process leading to the eventual release of free myo-inositol and inorganic phosphate [].

Q4: How was the first synthesis of myo-inositol 1,2,3-trisphosphate achieved, and what analytical techniques were crucial for its characterization?

A4: The first successful synthesis of myo-inositol 1,2,3-trisphosphate was a multi-step process involving protecting, resolving, phosphorylating, and deprotecting inositol intermediates []. X-ray crystallography played a crucial role in confirming the structure of the final product and key intermediates, providing insights into the spatial arrangement of phosphate groups [, ].

Q5: Can you describe the use of fluorescent probes in understanding the conformational dynamics of myo-inositol 1,2,3-trisphosphate upon metal binding?

A5: Researchers have utilized a pyrene-based fluorescent probe, 4,6-bispyrenoyl-myo-inositol 1,2,3,5-tetrakisphosphate, to study the conformational changes in the 1,2,3-trisphosphate motif upon metal binding. The probe exhibits excimer fluorescence upon binding to Fe3+, indicating a shift to the penta-axial conformation, similar to myo-inositol 1,2,3-trisphosphate []. This approach provides valuable insights into the dynamics of metal binding and its influence on molecular conformation.

Q6: What is the significance of studying the conformational analysis of myo-inositol 1,2,3-trisphosphate?

A6: Understanding the conformational preferences of myo-inositol 1,2,3-trisphosphate, particularly in the presence of metal ions like Fe3+, is crucial for deciphering its biological roles. It provides insights into its binding mode with target molecules, its ability to act as an efficient iron chelator, and its potential as a therapeutic agent [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.